Home > Products > Screening Compounds P108206 > STING CDN agonist IFM Therapeutics
STING CDN agonist IFM Therapeutics - 2197188-04-6

STING CDN agonist IFM Therapeutics

Catalog Number: EVT-1673663
CAS Number: 2197188-04-6
Molecular Formula: C22H26N14O6
Molecular Weight: 582.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

The compound known as the Stimulator of Interferon Genes cyclic dinucleotide agonist developed by IFM Therapeutics is part of a broader class of small molecules that activate the STING pathway, which plays a crucial role in the immune response against tumors and infections. This compound is designed to enhance the innate immune system's ability to recognize and respond to pathogens or malignancies, making it a promising candidate for cancer immunotherapy.

Source and Classification

IFM Therapeutics has developed several STING agonists, including those based on cyclic dinucleotide structures. These compounds are classified as immune modulators, specifically targeting the cGAS-STING signaling pathway. This pathway is pivotal in mediating immune responses through the production of type I interferons and other inflammatory cytokines, essential for combating cancer and viral infections .

Synthesis Analysis

Methods and Technical Details

The synthesis of cyclic dinucleotide agonists involves several sophisticated chemical methods. For instance, IFM Therapeutics has utilized dithio mixed-linkage strategies to create compounds that resist enzymatic degradation while enhancing stability and lipophilicity. This approach improves cellular uptake and delivery of the active molecules to target sites within cells .

One notable method includes the use of phosphorothioate linkages in the synthesis of cyclic dinucleotides, which not only increases resistance to phosphodiesterases but also enhances their pharmacological properties . The synthesis typically involves multiple steps, including cyclization reactions that convert linear dinucleotide precursors into their cyclic forms, optimizing conditions to favor the formation of the desired stereoisomers.

Molecular Structure Analysis

Structure and Data

The molecular structure of IFM Therapeutics' STING agonists typically features a cyclic dinucleotide backbone with specific modifications that enhance their binding affinity to the STING receptor. For example, the compound ADU-S100 (also known as ML-RR-CDA) contains unique dithio linkages that confer stability against enzymatic degradation while maintaining high affinity for both human and mouse STING variants .

The structural characteristics include:

  • Cyclic Dinucleotide Backbone: Composed of two nucleotides linked in a cyclic manner.
  • Phosphorothioate Modifications: Replace non-bridging oxygen atoms with sulfur atoms to enhance stability.
  • Dithio Linkages: Improve lipophilicity and cellular uptake.
Chemical Reactions Analysis

Reactions and Technical Details

The activation of the STING pathway by these agonists involves several key chemical reactions. Upon administration, these compounds bind to the STING receptor located in the endoplasmic reticulum. This binding induces conformational changes that facilitate the oligomerization of STING dimers, leading to the recruitment of TANK-binding kinase 1 (TBK1) and subsequent phosphorylation of interferon regulatory factor 3 (IRF3) .

The primary reactions include:

  • Binding Reaction: Agonists bind to the ligand-binding domain of STING.
  • Conformational Change: Induces dimerization and activation of downstream signaling pathways.
  • Phosphorylation Events: TBK1 phosphorylates IRF3, leading to transcriptional activation of type I interferons.
Mechanism of Action

Process and Data

The mechanism by which IFM Therapeutics' STING agonists exert their effects begins with their binding to STING. This interaction triggers a cascade of intracellular signaling events:

  1. Activation: The binding induces a conformational change in STING.
  2. Oligomerization: Activated STING forms higher-order complexes.
  3. Recruitment of TBK1: TBK1 is recruited to phosphorylate IRF3.
  4. Cytokine Production: Phosphorylated IRF3 translocates to the nucleus, promoting the expression of type I interferons and other pro-inflammatory cytokines .

This process enhances the immune response against tumors by activating various immune cells, including dendritic cells and T cells, thereby facilitating tumor regression.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of IFM Therapeutics' STING agonists include:

  • Solubility: Enhanced solubility due to modifications like phosphorothioate linkages.
  • Stability: Increased resistance to enzymatic degradation compared to natural cyclic dinucleotides.

Chemical properties include:

  • Molecular Weight: Varies depending on specific modifications but generally falls within a range conducive for cellular uptake.
  • pH Stability: Designed to maintain activity across physiological pH ranges.

Data from studies indicate that these compounds exhibit favorable pharmacokinetics, allowing for effective systemic administration with minimal toxicity .

Applications

Scientific Uses

IFM Therapeutics' STING agonists have significant applications in cancer immunotherapy. They are being investigated for their ability to:

  • Enhance Immune Responses: By activating innate immunity, these compounds can improve responses when used in combination with other therapies such as immune checkpoint inhibitors.
  • Tumor Regression: Preclinical studies have shown promising results in tumor models, where these agonists induced significant tumor regression and prolonged survival .
  • Vaccine Adjuvants: Their ability to stimulate type I interferon production makes them suitable candidates for use as adjuvants in cancer vaccines.
Introduction to the cGAS-STING Pathway in Innate Immunity and Oncogenesis

Evolutionary Conservation and Functional Roles of STING in DNA Sensing

The STING (Stimulator of Interferon Genes) pathway represents an evolutionarily ancient defense mechanism, originating in prokaryotes as an anti-phage system. In mammals, it serves as a universal cytosolic DNA sensor, detecting aberrant double-stranded DNA (dsDNA) regardless of sequence or origin. This pathway is highly conserved across species as diverse as Drosophila melanogaster (fruit fly) and Nematostella vectensis (sea anemone), which lack interferon systems but rely on STING for antiviral defense through primordial immune mechanisms [5] [7]. The functional core of this pathway involves:

  • DNA Recognition Threshold: cGAS (cyclic GMP-AMP synthase) requires dsDNA fragments >20 base pairs for stable binding and activation. This length-dependent mechanism prevents spurious activation by short DNA fragments while ensuring robust response to substantial DNA threats [3] [5].
  • Phase Separation: DNA binding induces cGAS dimerization and liquid-liquid phase separation (LLPS), forming membraneless organelles that concentrate enzymatic components and protect DNA from degradation by nucleases like TREX1 [3] [7].
  • Second Messenger Production: Activated cGAS synthesizes 2'3'-cyclic GMP-AMP (cGAMP), a cyclic dinucleotide (CDN) second messenger containing mixed phosphodiester bonds (2'-5' and 3'-5') that exhibits high-affinity binding to STING [1] [5].

Table 1: Evolutionary Conservation of STING Pathway Components

OrganismcGAS OrthologSTING OrthologKey Immune Output
BacteriacGAS-like enzymesCBASS systemsAnti-phage defense
Sea AnemonePresentPresentUnknown effectors
Fruit FlyAbsentdSTINGAntiviral peptides
MammalscGASSTING/MPYS/MITAType I IFNs, cytokines

Mechanistic Link Between Cytosolic DNA Detection and Anti-Tumor Immune Priming

Aberrant cytosolic DNA accumulation serves as a critical tumor-derived danger signal that activates the cGAS-STING pathway, initiating profound anti-tumor immunity. Key mechanisms include:

  • Micronuclei Formation: Chromosomal instability in tumors generates micronuclei with fragile envelopes that rupture, releasing genomic DNA into the cytosol. cGAS efficiently senses this DNA, triggering STING-dependent signaling [3] [6].
  • Mitochondrial DNA (mtDNA) Leakage: Cancer-associated oxidative stress and mitochondrial dysfunction promote mtDNA release into the cytoplasm via BAX/BAK-dependent outer membrane permeabilization, activating cGAS [3] [7].
  • Therapeutic DNA Damage: Ionizing radiation and chemotherapeutics (e.g., platinum agents) induce nuclear DNA damage and cytoplasmic leakage, amplifying cGAS-STING activation beyond basal tumor levels [3] [5].

STING activation in tumor-infiltrating dendritic cells (DCs) initiates a critical immune cascade:

  • cGAMP binding induces STING oligomerization and palmitoylation at Cys88/91
  • Activated STING traffics from the ER to the Golgi via COPII vesicles
  • STING recruits TBK1, phosphorylating IRF3 and NF-κB
  • IRF3/NF-κB translocation induces type I IFN and cytokine production
  • IFNs prime CD8+ T cell responses against tumor neoantigens [1] [6]

Table 2: Tumor-Derived Cytosolic DNA Sources Activating cGAS-STING

DNA SourceTriggering ConditionDetection MechanismImmunological Consequence
Micronuclear DNAChromosomal instabilitycGAS phase separationDC activation, T cell priming
mtDNAMitochondrial stresscGAS oligomerizationMacrophage infiltration
Chemotherapy-derived DNAGenotoxic stresscGAS-DNA ladder formationEnhanced tumor immunogenicity
Viral DNAOncolytic virusesDirect cGAS bindingInflammatory cell death

STING-Mediated Type I Interferon Signaling and Its Immunomodulatory Crosstalk

STING-driven type I interferon (IFN-α/β) production establishes a pro-inflammatory tumor microenvironment through multi-layered mechanisms:

  • Autocrine-Paracrine Signaling: STING-activated dendritic cells secrete IFNs that bind IFNAR1/2 receptors on neighboring immune and tumor cells, initiating JAK-STAT phosphorylation and upregulating interferon-stimulated genes (ISGs) with diverse functions:
  • Antigen presentation machinery (MHC-I/II)
  • T cell chemokines (CXCL10, CCL5)
  • Immunoproteasome components [1] [7] [8]
  • T Cell Priming: IFN-α/β enhances dendritic cell cross-presentation of tumor antigens to CD8+ T cells in lymph nodes, expanding tumor-specific T cell clones. Simultaneously, IFN-induced chemokines recruit CXCR3+ T cells into tumors [5] [8].
  • Natural Killer Cell Activation: STING signaling in macrophages induces IL-15 production, a critical survival factor for NK cells that directly lyse MHC-I-deficient tumor cells [1] [7].
  • Immunogenic Cell Death: STING activation upregulates tumor cell surface calreticulin and releases ATP, enhancing phagocytosis of dying cells by antigen-presenting cells [5].

Table 3: STING-Dependent Immunomodulatory Molecules

MoleculeCell SourceTarget CellBiological Effect
IFN-βDendritic cellsTumor cellsUpregulates MHC-I
CXCL10MacrophagesCXCR3+ CD8+ T cellsT cell recruitment
IL-15Stromal cellsNK cellsProliferation/activation
TNF-αMyeloid cellsEndotheliumVascular permeability

Tumor-Intrinsic Suppression of STING Signaling: Epigenetic and Genomic Silencing Mechanisms

Tumors evolve sophisticated strategies to evade STING-mediated immunosurveillance through genetic, epigenetic, and post-translational mechanisms:

  • Epigenetic Silencing: Promoter hypermethylation of STING1 (TMEM173) or CGAS genes occurs in >50% of gastric, colorectal, and melanoma tumors, abolishing pathway activity. Demethylating agents (e.g., azacitidine) restore STING expression and IFN responsiveness [1] [6].
  • Oncogenic Suppression: MYC amplification directly represses STING transcription while upregulating DNMT3a methyltransferase. BRCA1-deficient tumors exhibit constitutive STING activation but paradoxically develop resistance through MYC-driven STING downregulation [3] [6].
  • Post-Translational Regulation:
  • E3 ubiquitin ligases (RNF5, TRIM29) mediate STING degradation via K48-linked ubiquitination
  • TREX1 exonuclease degrades cytosolic DNA, preventing cGAS activation
  • ENPP1 hydrolyzes extracellular cGAMP, limiting paracrine immune activation [1] [7]
  • Negative Feedback Proteins: Adaptor protein complex 1 (AP-1) binds STING in the Golgi, promoting its retrograde transport to the ER via COPI vesicles. SURF4 facilitates STING encapsulation into COPI carriers, terminating signaling [4] [5].

Table 4: Tumor Resistance Mechanisms Against cGAS-STING Activation

Suppression MechanismMolecular PlayersTumor TypesTherapeutic Countermeasures
Epigenetic silencingDNMT1, EZH2, HDACsGastrointestinal, melanomaDemethylating agents
Oncogene amplificationMYC, KRAS, EGFRBreast, lungBET inhibitors, MEK inhibitors
Post-translational degradationRNF5, TRIM29, TRIM30αMultiple carcinomasProteasome inhibitors
DNA clearanceTREX1, DNASE1L3Autoimmune-associated cancersTREX1 inhibitors

Properties

CAS Number

2197188-04-6

Product Name

STING CDN agonist IFM Therapeutics

IUPAC Name

(1R,6S,8S,9S,10R,15S,17S,18S)-8,17-bis(6-aminopurin-9-yl)-9,18-dihydroxy-7,16-dioxa-2,4,11,13-tetrazatricyclo[13.3.0.06,10]octadecane-3,12-dione

Molecular Formula

C22H26N14O6

Molecular Weight

582.5 g/mol

InChI

InChI=1S/C22H26N14O6/c23-15-11-17(29-3-27-15)35(5-31-11)19-13(37)9-7(41-19)1-25-21(39)34-10-8(2-26-22(40)33-9)42-20(14(10)38)36-6-32-12-16(24)28-4-30-18(12)36/h3-10,13-14,19-20,37-38H,1-2H2,(H2,23,27,29)(H2,24,28,30)(H2,25,34,39)(H2,26,33,40)/t7-,8-,9-,10-,13-,14-,19-,20-/m0/s1

InChI Key

RCAQAKOCMNYQRT-ATKOZDMFSA-N

SMILES

C1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)NC(=O)NCC5C(C(C(O5)N6C=NC7=C(N=CN=C76)N)O)NC(=O)N1

Canonical SMILES

C1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)NC(=O)NCC5C(C(C(O5)N6C=NC7=C(N=CN=C76)N)O)NC(=O)N1

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H]([C@H](O2)N3C=NC4=C(N=CN=C43)N)O)NC(=O)NC[C@H]5[C@@H]([C@@H]([C@H](O5)N6C=NC7=C(N=CN=C76)N)O)NC(=O)N1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.